Cas no 2172119-77-4 (5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one)

5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one 化学的及び物理的性質
名前と識別子
-
- 5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one
- 2172119-77-4
- 5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one
- EN300-1458028
-
- インチ: 1S/C15H17FO/c16-12-6-4-5-11-14(12)13(17)7-10-15(11)8-2-1-3-9-15/h4-6H,1-3,7-10H2
- InChIKey: LPNQWNLRJQXYIE-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2=C1C(CCC12CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 232.126343324g/mol
- どういたいしつりょう: 232.126343324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1458028-0.05g |
5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one |
2172119-77-4 | 0.05g |
$948.0 | 2023-06-06 | ||
Enamine | EN300-1458028-1000mg |
5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one |
2172119-77-4 | 1000mg |
$1129.0 | 2023-09-29 | ||
Enamine | EN300-1458028-10.0g |
5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one |
2172119-77-4 | 10g |
$4852.0 | 2023-06-06 | ||
Enamine | EN300-1458028-5.0g |
5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one |
2172119-77-4 | 5g |
$3273.0 | 2023-06-06 | ||
Enamine | EN300-1458028-50mg |
5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one |
2172119-77-4 | 50mg |
$948.0 | 2023-09-29 | ||
Enamine | EN300-1458028-250mg |
5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one |
2172119-77-4 | 250mg |
$1038.0 | 2023-09-29 | ||
Enamine | EN300-1458028-500mg |
5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one |
2172119-77-4 | 500mg |
$1084.0 | 2023-09-29 | ||
Enamine | EN300-1458028-5000mg |
5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one |
2172119-77-4 | 5000mg |
$3273.0 | 2023-09-29 | ||
Enamine | EN300-1458028-2.5g |
5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one |
2172119-77-4 | 2.5g |
$2211.0 | 2023-06-06 | ||
Enamine | EN300-1458028-10000mg |
5'-fluoro-3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-naphthalene]-4'-one |
2172119-77-4 | 10000mg |
$4852.0 | 2023-09-29 |
5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-oneに関する追加情報
5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one: A Novel Compound with Promising Pharmacological Applications
5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one (CAS No. 2172119-77-4) represents a structurally unique compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of spirocyclohexane-naphthalene derivatives, which are characterized by their complex molecular architecture and the presence of multiple heteroatoms. The fluoro substituent at the 5' position and the dihydro ring system in the spirocyclohexane framework are critical features that influence its biological activity and chemical stability. Recent studies have highlighted the importance of these structural elements in modulating the compound's interactions with target proteins and cellular pathways.
As a spirocyclohexane derivative, this compound exhibits a unique three-dimensional structure that may enable it to adopt multiple conformations, potentially enhancing its ability to bind to diverse biological targets. The naphthalene ring system, which is fused to the spirocyclo-6-ene ring, contributes to the compound's aromaticity and electronic properties. These characteristics are particularly relevant in drug design, as they can influence the compound's ability to interact with hydrophobic pockets in target proteins or cell membranes. The fluoro substitution at the 5' position further modifies the compound's electronic environment, which may affect its reactivity and selectivity toward specific biological pathways.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the behavior of 5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits promising antioxidant and anti-inflammatory properties, which are attributed to its ability to modulate redox-active metals and inhibit pro-inflammatory cytokine production. These findings align with a growing body of research on spirocyclohexane derivatives as potential therapeutic agents for chronic inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders.
The spirocyclohexane core of this compound is also of interest in the development of targeted drug delivery systems. Due to its rigid structure and hydrophobic nature, the compound may serve as a scaffold for the design of prodrugs or nanocarriers that can enhance the solubility and bioavailability of hydrophobic therapeutic agents. A 2024 review in Advanced Drug Delivery Reviews emphasized the role of spirocyclohexane derivatives in the development of lipophilic drug carriers, which could improve the targeting efficiency of drugs in specific tissues or organs.
Furthermore, the fluoro substitution at the 5' position may confer additional advantages to the compound's biological activity. Fluorine atoms are known to stabilize molecular conformations and alter the electronic distribution of the molecule, which can influence its interactions with biological targets. For example, a 2023 study in Chemical Communications reported that fluoro substitution in similar compounds enhanced their ability to inhibit kinase enzymes involved in cancer progression. These findings suggest that the fluoro group in 5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one may play a critical role in modulating its pharmacological profile.
From a synthetic perspective, the preparation of 5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one involves a series of well-established organic reactions, including spirocyclization and fluoroalkylation steps. A 2022 paper in Organic Letters described a novel method for the synthesis of this compound using a radical-based approach, which allows for the efficient introduction of the fluoro group at the desired position. This synthetic strategy is particularly valuable for the large-scale production of the compound for further biological testing and potential pharmaceutical development.
Despite its promising properties, the spirocyclohexane framework of this compound also presents challenges in terms of synthetic accessibility and biological activity. For instance, the rigidity of the spirocyclohexane ring may limit the compound's ability to adopt different conformations, which could affect its interactions with flexible target proteins. However, recent advances in structure-based drug design have enabled researchers to overcome these limitations by incorporating conformational flexibility into the molecular design. A 2024 study in ACS Chemical Biology demonstrated that the introduction of hydrophilic substituents could enhance the compound's ability to bind to specific protein targets, suggesting that further modifications to the spirocyclohexane framework may improve its therapeutic potential.
In conclusion, 5'-fluoro-3',4'-dihydro-2'H-spirocyclohexane-1,1'-naphthalene-4'-one represents a promising candidate for further exploration in pharmaceutical research. Its unique spirocyclohexane-naphthalene structure, combined with the fluoro substitution, offers a versatile platform for the development of new drugs with potential applications in treating inflammatory diseases, cancer, and other conditions. Ongoing research into its molecular interactions and synthetic modifications will likely uncover additional therapeutic opportunities for this compound.
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